1-Naphthalen-1-yl-pentan-1-one
Overview
Description
1-Naphthalen-1-yl-pentan-1-one is a useful research compound. Its molecular formula is C15H16O and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analysis and Identification of Naphyrone Isomers : A study by Brandt et al. (2010) discusses the analytical characterization of naphyrone, a compound commonly equated with "1-naphthalen-2-yl-2-pyrrolidin-1-yl-pentan-1-one" (β-naphyrone), and identifies a novel isomer, "1-naphthalen-1-yl-2-pyrrolidin-1-yl-pentan-1-one" (α-naphyrone). This discovery is significant for forensic and clinical communities in differentiating between these isomers (Brandt, Wootton, De Paoli, & Freeman, 2010).
Photophysical Properties in Eu(III) Complexes : Research by Raj et al. (2008) utilizes a β-diketone with a naphthyl group (similar in structure to "1-Naphthalen-1-yl-pentan-1-one") for synthesizing Eu(III) complexes. This study provides insights into the crystal structure and photophysical properties of these complexes, significant for materials science and photonic applications (Raj, Biju, & Reddy, 2008).
Metabolism and Detectability in Designer Drugs : Meyer et al. (2013) explore the metabolism and detectability of β-naphyrone (related to "this compound") in rat urine. This study is relevant for understanding the biotransformation and detection of designer drugs in clinical toxicology (Meyer, Prosser, & Maurer, 2013).
Enantiomeric Resolution in Organic Chemistry : Alvarez-Ricardo et al. (2022) discuss the enantiomeric resolution of diols derived from a naphthalene derivative, highlighting the importance of such compounds in stereochemistry and pharmaceuticals (Alvarez-Ricardo et al., 2022).
Fluorescent Detection and Molecular Interactions : Nakashima and Yoshida (2006) study the complexation of naphthalene-appended amino-beta-cyclodextrins with alcohols, emphasizing the role of naphthalene derivatives in fluorescent detection and molecular interactions (Nakashima & Yoshida, 2006).
properties
IUPAC Name |
1-naphthalen-1-ylpentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-2-3-11-15(16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHVTPJHHPGYQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031164 | |
Record name | Butyl naphthyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2876-60-0 | |
Record name | Butyl naphthyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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